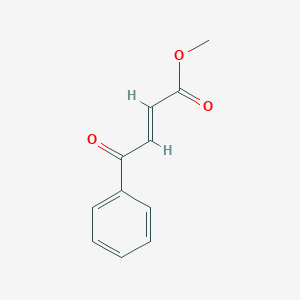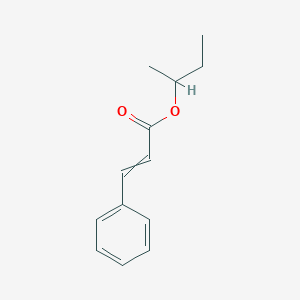
Butan-2-yl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 3-phenylprop-2-enoate, also known as geranyl cinnamate, is a natural compound that is found in various plants. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and potential health benefits.
Applications De Recherche Scientifique
Geranyl cinnamate has been extensively studied for its potential health benefits. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. Geranyl cinnamate has also been investigated for its potential use as a natural food preservative due to its antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Geranyl cinnamate has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Geranyl cinnamate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Geranyl cinnamate has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in large quantities. Geranyl cinnamate is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of Butan-2-yl 3-phenylprop-2-enoate cinnamate is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Butan-2-yl 3-phenylprop-2-enoate cinnamate. One potential area of research is the investigation of its potential use as a natural food preservative. Another area of research is the development of novel formulations and delivery systems to enhance its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Geranyl cinnamate can be synthesized through a condensation reaction between geraniol and cinnamic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of Butan-2-yl 3-phenylprop-2-enoate cinnamate can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propriétés
Numéro CAS |
17377-82-1 |
|---|---|
Nom du produit |
Butan-2-yl 3-phenylprop-2-enoate |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
butan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clé InChI |
KAUQDJKVXUKALZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
SMILES canonique |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Synonymes |
2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



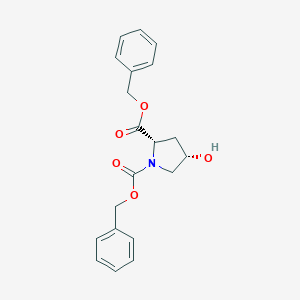
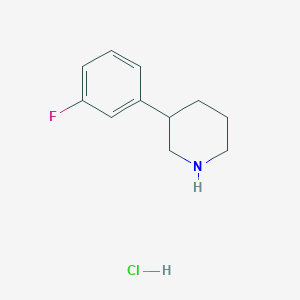
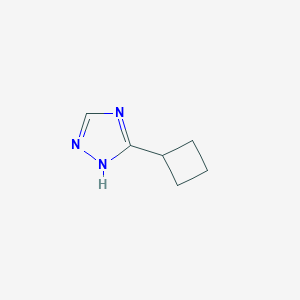
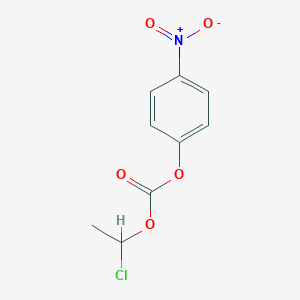
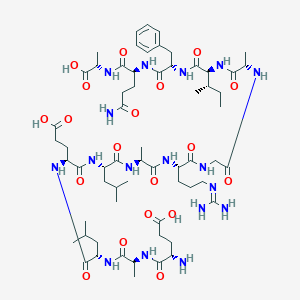
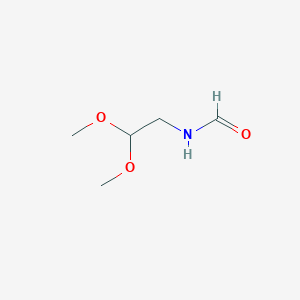
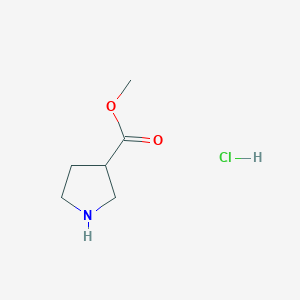
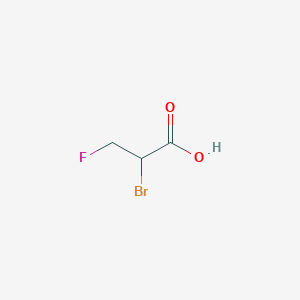
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
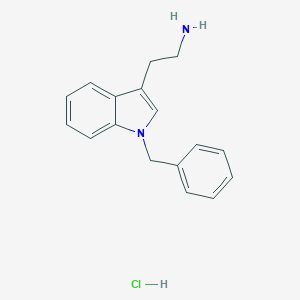
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
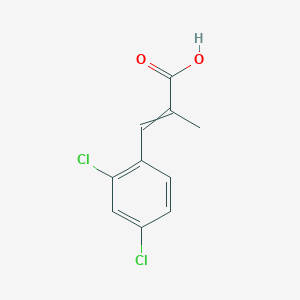
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
